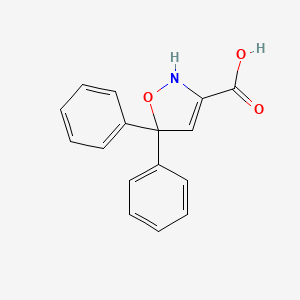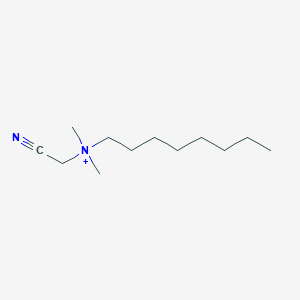
N-(Cyanomethyl)-N,N-dimethyloctan-1-aminium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(Cyanomethyl)-N,N-dimethyloctan-1-aminium is an organic compound characterized by the presence of a cyanomethyl group attached to an octan-1-aminium backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(Cyanomethyl)-N,N-dimethyloctan-1-aminium typically involves the reaction of octan-1-amine with cyanomethylating agents. One common method is the reaction of octan-1-amine with cyanomethyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, resulting in the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes. These processes involve the use of automated reactors that allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations. This ensures high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
N-(Cyanomethyl)-N,N-dimethyloctan-1-aminium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitrile oxides.
Reduction: Reduction reactions can convert the cyanomethyl group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyanomethyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield nitrile oxides, while reduction can produce primary amines.
Aplicaciones Científicas De Investigación
N-(Cyanomethyl)-N,N-dimethyloctan-1-aminium has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism by which N-(Cyanomethyl)-N,N-dimethyloctan-1-aminium exerts its effects involves interactions with various molecular targets. The cyanomethyl group can participate in nucleophilic and electrophilic reactions, leading to the formation of reactive intermediates. These intermediates can interact with proteins, nucleic acids, and other biomolecules, potentially altering their function and activity.
Comparación Con Compuestos Similares
Similar Compounds
- N-(Cyanomethyl)-N,N-dimethylpyridinium
- N-(Cyanomethyl)-N,N-dimethylisoquinolinium
- N-(Cyanomethyl)-N,N-dimethylbenzylaminium
Uniqueness
N-(Cyanomethyl)-N,N-dimethyloctan-1-aminium is unique due to its long alkyl chain, which imparts distinct physicochemical properties compared to its shorter-chain analogs. This structural feature can influence its solubility, reactivity, and interactions with other molecules, making it a valuable compound for various applications.
Propiedades
Número CAS |
726120-94-1 |
|---|---|
Fórmula molecular |
C12H25N2+ |
Peso molecular |
197.34 g/mol |
Nombre IUPAC |
cyanomethyl-dimethyl-octylazanium |
InChI |
InChI=1S/C12H25N2/c1-4-5-6-7-8-9-11-14(2,3)12-10-13/h4-9,11-12H2,1-3H3/q+1 |
Clave InChI |
ORLUDVLKQVUXST-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCC[N+](C)(C)CC#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


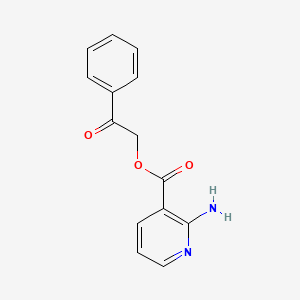
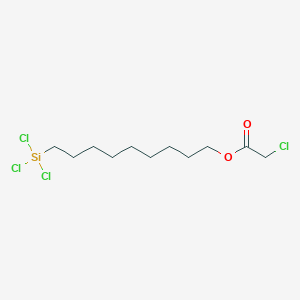
![2-[5-Chloro-2-(2,4-dichlorophenoxy)phenoxy]aniline](/img/structure/B12528075.png)
![4-[(3,4,5-Trimethoxyphenyl)methoxy]benzaldehyde](/img/structure/B12528076.png)
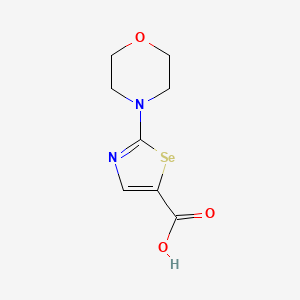

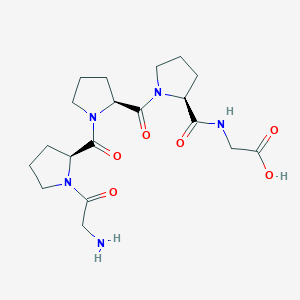

![4-[2-(4-Anilinophenyl)ethenyl]benzonitrile](/img/structure/B12528110.png)
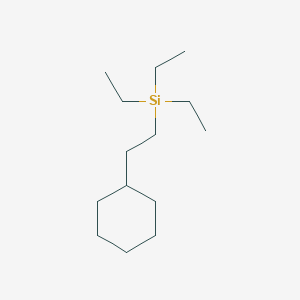
![N-(4-Aminophenyl)-N-methyl-N'-[(pyridin-4-yl)methyl]urea](/img/structure/B12528125.png)
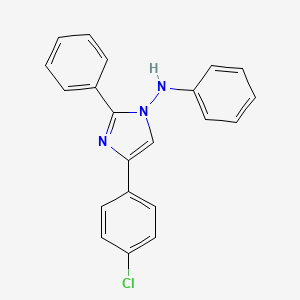
![1-[(4-Ethenylphenyl)methyl]-3-ethyl-2,3-dihydro-1H-imidazol-1-ium chloride](/img/structure/B12528140.png)
